
N-(2-Amino-6-methylpyrimidin-4-yl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid is a compound that features a pyrimidine ring substituted with an amino group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving benzylidene acetones and ammonium thiocyanates.
Substitution Reactions: The amino and methyl groups are introduced through substitution reactions.
Final Assembly: The final step involves the coupling of the pyrimidine derivative with glycine to form 2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the amino group.
Substitution: The amino and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like chloro acetyl chloride and various amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
科学的研究の応用
2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biochemistry: It is used in the study of enzyme mechanisms and as a building block for the synthesis of more complex molecules.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its therapeutic effects . The exact pathways and targets depend on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
2-amino-4-chloro-6-methylpyrimidine: This compound is similar in structure but contains a chlorine atom instead of an amino group.
2-amino-4-hydroxy-6-methylpyrimidine: This compound has a hydroxyl group instead of an amino group.
Uniqueness
2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes and its potential therapeutic applications make it a valuable compound for further research and development.
特性
CAS番号 |
89897-36-9 |
|---|---|
分子式 |
C7H10N4O2 |
分子量 |
182.18 g/mol |
IUPAC名 |
2-[(2-amino-6-methylpyrimidin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C7H10N4O2/c1-4-2-5(9-3-6(12)13)11-7(8)10-4/h2H,3H2,1H3,(H,12,13)(H3,8,9,10,11) |
InChIキー |
PFVIHHWDRHQZRU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


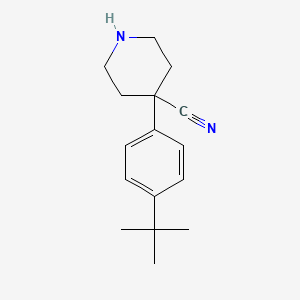

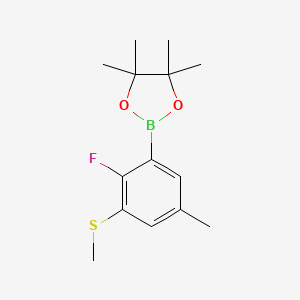
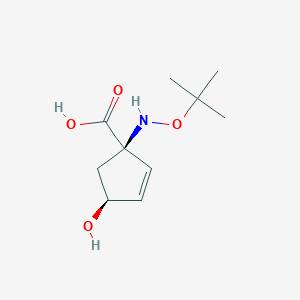

![cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14015409.png)
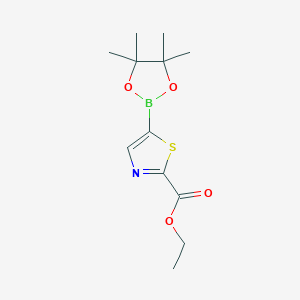

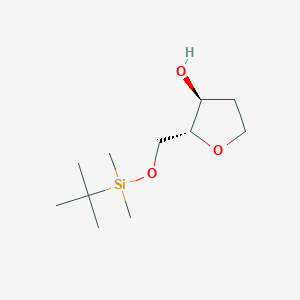
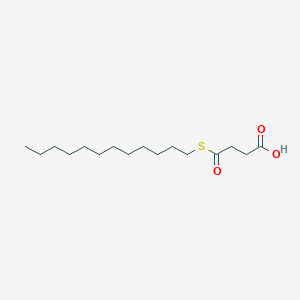
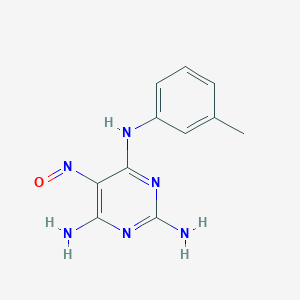
![(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid](/img/structure/B14015468.png)
![(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B14015473.png)

